molecular formula C7H7BrClN B3019536 5-bromo-2-chloro-N-methylaniline CAS No. 1281907-31-0

5-bromo-2-chloro-N-methylaniline

Cat. No. B3019536
CAS RN: 1281907-31-0
M. Wt: 220.49
InChI Key: WRMJNLGRYJFKEK-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-methylaniline is a compound that can be synthesized through various chemical reactions. It is related to several research studies focusing on the synthesis and characterization of bromo-chloro substituted compounds. These compounds are of interest due to their potential applications in various fields such as medicine, agriculture, and materials science.

Synthesis Analysis

The synthesis of related bromo-chloro compounds involves regioselective reactions and can be achieved through different methods. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine reacts with ammonia to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, which can further react with secondary amines to afford substituted aminopyrimidines . Another related compound, 4-bromo-2-chlorotoluene, is synthesized from 4-bromo-2-nitrotoluene by reduction to give 5-bromo-2-methylaniline, followed by diazotization and a Sandmeyer reaction . These methods demonstrate the versatility in synthesizing bromo-chloro compounds with different substituents.

Molecular Structure Analysis

The molecular structures of these compounds are elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine is determined to be monoclinic with specific hydrogen bonding patterns observed in the crystalline network . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is confirmed by single crystal X-ray diffraction studies to crystallize in the triclinic system . These analyses provide detailed insights into the molecular geometry and intermolecular interactions of bromo-chloro compounds.

Chemical Reactions Analysis

The chemical reactivity of bromo-chloro compounds can be complex and varies depending on the specific substituents present. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia is regioselective, leading to specific substitution patterns . Additionally, the synthesis of 4-bromo-2-chlorotoluene involves a diazotization-Sandmeyer reaction, which is a classic method for introducing halogen substituents into aromatic rings . These reactions highlight the synthetic versatility and the potential for further functionalization of bromo-chloro compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-chloro compounds are influenced by their molecular structure. For example, the presence of halogen atoms can significantly affect the compound's density, melting point, and solubility. The crystal packing and hydrogen bonding patterns observed in these compounds can also influence their stability and reactivity . Understanding these properties is essential for predicting the behavior of these compounds in various applications and for designing new compounds with desired characteristics.

Safety and Hazards

5-Bromo-2-chloro-N-methylaniline is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and adequate ventilation is advised when handling this compound .

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions, which involve transition metal-catalyzed carbon–carbon bond formations .

Mode of Action

It can be inferred from related compounds that it may participate in electrophilic aromatic substitution reactions . In such reactions, the compound could act as an electrophile, interacting with nucleophilic aromatic systems.

Biochemical Pathways

It’s worth noting that compounds of this nature are often involved in carbon–carbon bond formation, a fundamental process in organic synthesis .

Pharmacokinetics

Given its molecular weight of 2205 , it could potentially be absorbed and distributed in the body

Result of Action

It’s worth noting that similar compounds have been used in the synthesis of various organic compounds , suggesting that it could have a significant impact on molecular synthesis processes.

Action Environment

The action, efficacy, and stability of 5-bromo-2-chloro-N-methylaniline can be influenced by various environmental factors. For instance, the compound’s storage temperature is typically room temperature , suggesting that it may be stable under normal environmental conditions.

properties

IUPAC Name

5-bromo-2-chloro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMJNLGRYJFKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1281907-31-0
Record name 5-bromo-2-chloro-N-methylaniline
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